(2R,3S)-3-aminobutan-2-ol

Asymmetric Synthesis Chiral Purity Enantiomeric Excess

(2R,3S)-3-aminobutan-2-ol (CAS 40285-24-3) is a chiral vicinal amino alcohol with the molecular formula C₄H₁₁NO and a molecular weight of 89.14 g/mol. It features two adjacent stereogenic centers at the C2 (R) and C3 (S) positions, placing it within the threo configurational family of 3-amino-2-butanols.

Molecular Formula C4H11NO
Molecular Weight 89.14 g/mol
CAS No. 40285-24-3
Cat. No. B3265184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,3S)-3-aminobutan-2-ol
CAS40285-24-3
Molecular FormulaC4H11NO
Molecular Weight89.14 g/mol
Structural Identifiers
SMILESCC(C(C)O)N
InChIInChI=1S/C4H11NO/c1-3(5)4(2)6/h3-4,6H,5H2,1-2H3/t3-,4+/m0/s1
InChIKeyFERWBXLFSBWTDE-IUYQGCFVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2R,3S)-3-Aminobutan-2-ol (CAS 40285-24-3): A Stereodefined C4 Chiral Amino Alcohol Building Block for Asymmetric Synthesis and Pharmaceutical R&D


(2R,3S)-3-aminobutan-2-ol (CAS 40285-24-3) is a chiral vicinal amino alcohol with the molecular formula C₄H₁₁NO and a molecular weight of 89.14 g/mol. It features two adjacent stereogenic centers at the C2 (R) and C3 (S) positions, placing it within the threo configurational family of 3-amino-2-butanols [1]. This compound exists as one of four possible stereoisomers and serves primarily as a chiral building block or intermediate in the synthesis of more complex, enantiomerically pure molecules for pharmaceutical and agrochemical applications [2]. Its value proposition for procurement is rooted in its specific stereochemistry, which directly dictates its reactivity and interaction in chiral environments, distinguishing it from its enantiomer and diastereomers.

Why Procuring Generic 3-Aminobutan-2-ol Is Not Sufficient: The Risks of Stereochemical Negligence in Chiral Synthesis


The term '3-aminobutan-2-ol' encompasses a set of four distinct stereoisomers with identical molecular formulas but divergent three-dimensional arrangements. Interchanging these in a synthetic pathway or as an analytical standard is not feasible because their diastereomeric and enantiomeric relationships lead to significantly different physical properties, chemical reactivities, and biological interactions [1]. For instance, diastereomers exhibit different NMR coupling constants (e.g., 6 Hz vs. 3 Hz for vicinal protons) which can serve as a fingerprint for structural confirmation, while enantiomers will rotate plane-polarized light in opposite directions [2]. Procuring a '3-aminobutan-2-ol' without specified stereochemistry introduces uncertainty that can derail asymmetric synthesis, invalidate pharmacological assays, and compromise regulatory filings for impurity profiling.

Quantitative Differential Evidence for (2R,3S)-3-Aminobutan-2-ol Against Closest Analogs


Enantiomeric Excess: (2R,3S)-3-Aminobutan-2-ol Offers Superior Stereochemical Purity (98% ee) Compared to Racemic and Lower-Grade Alternatives

A critical differentiator for (2R,3S)-3-aminobutan-2-ol (CAS 40285-24-3) is its commercially available enantiomeric excess (ee). A verified supplier offers this specific stereoisomer at 98% purity with a 98% enantiomeric excess, establishing a high benchmark for stereochemical integrity . This contrasts sharply with generic '3-aminobutan-2-ol' offerings (CAS 42551-55-3), which typically specify only chemical purity (e.g., 95-97%) without any enantiomeric excess guarantee, effectively representing a racemic or stereochemically undefined mixture . For a user requiring a defined chiral input, the 98% ee product drastically reduces the presence of the unwanted enantiomer, which would otherwise act as a process impurity.

Asymmetric Synthesis Chiral Purity Enantiomeric Excess

Chemical Purity Benchmarking: 97-98% Assay by HPLC Sets a Quantifiable Specification for (2R,3S)-3-Aminobutan-2-ol

The target (2R,3S)-3-aminobutan-2-ol is consistently available at a high standard chemical purity. Multiple reputable suppliers document a minimum assay of 97%, with certified batch analysis provided by HPLC, NMR, and GC . Another supplier corroborates this with a 98% HPLC purity specification . In comparison, the standard purity for the (2R,3R)-diastereomer is frequently cited at a lower 95% threshold from comparable commercial sources . This establishes a quantifiable 2-3% purity advantage for the (2R,3S)-isomer against its (2R,3R)-analog from analogous supply channels.

Chemical Purity HPLC Quality Control

Spectral Fingerprint: ¹H NMR Vicinal Coupling Constant J = 6 Hz Confirms the (2R,3S)-threo Diastereomeric Configuration

The relative configuration of the vicinal amino alcohol is unequivocally confirmed by ¹H NMR spectroscopy. For the threo diastereomer, which includes the (2R,3S) configuration, the coupling constant between the hydrogen atoms on C2 and C3 is reported as 6 Hz [1]. This is distinctly different from the erythro diastereomer (which includes (2R,3R) and (2S,3S)), where the coupling constant is 3 Hz [2]. This quantitative spectral signature allows for immediate structural verification and differentiation from its diastereomers, serving as a critical in-process control or certificate of analysis parameter.

NMR Spectroscopy Stereochemistry Structural Confirmation

Regulatory Application: (2R,3S)-3-Aminobutan-2-ol is a Designated Metaraminol Bitartrate Impurity Standard, Not a Generic Research Chemical

A distinct applied differentiator is the formal designation of the 3-aminobutan-2-ol scaffold as a known impurity of the vasopressor drug Metaraminol Bitartrate [1]. Specifically, the (2R,3S)-stereoisomer (or its enantiomer) is supplied as a fully characterized reference standard (e.g., 'Metaraminol Impurity 32') for use in ANDA/DMF submissions, method validation, and quality control release testing . This positions the compound as an essential reagent for generic pharmaceutical companies, a role that cannot be fulfilled by a generic, stereochemically undefined '3-amino-2-butanol'. This regulatory context provides a clear procurement trigger absent for its other stereoisomers.

Pharmaceutical Impurity Reference Standard Metaraminol

High-Value Application Scenarios for (2R,3S)-3-Aminobutan-2-ol Based on Differential Evidence


Chiral Building Block for Asymmetric Synthesis of Complex APIs

Leveraging its high enantiomeric excess (98% ee ) and defined (2R,3S)-threo configuration, this compound is ideally suited as a starting material or chiral auxiliary in the synthesis of enantiomerically pure Active Pharmaceutical Ingredients (APIs). Its use directly embeds two defined stereocenters into a target molecule, offering a significant advantage over using a racemic mixture, which would necessitate a costly and yield-reducing chiral separation step downstream.

Certified Reference Standard for Metaraminol Bitartrate Impurity Profiling

The compound's recognized role as a Metaraminol impurity (Impurity 32 ) makes it a critical procurement item for QC and R&D laboratories developing or manufacturing generic Metaraminol. The target compound's availability with a high chemical purity (97-98% ) and full characterization package (COA, HPLC, NMR) directly supports its use in method validation, system suitability testing, and routine batch release assays required for ANDA submissions.

Stereochemical Probe in Reaction Mechanism and Protein-Ligand Interaction Studies

The distinctive ¹H NMR coupling constant (J = 6 Hz [1]) serves as a quantitative spectroscopic handle. This allows researchers to use the (2R,3S)-isomer as a stereochemical probe to monitor reaction progress, determine the stereochemical outcome of novel asymmetric transformations, or study the binding preferences of enzymes like transaminases and amine dehydrogenases that act on vicinal amino alcohols [2].

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